3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Overview
Description
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound belonging to the class of benzodioxanes These compounds are characterized by a benzene ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the ring-closing metathesis of suitable precursors. One common method includes the use of a nitro-Grela catalyst at ppm levels to achieve efficient ring closure . The process involves the formation of the dioxane ring from a suitable diene precursor under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chiral catalysts to ensure high enantioselectivity. For example, the use of [Ir (cod)Cl]2/BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines has been reported to yield excellent enantioselectivities .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for electrophilic substitution often involve the use of concentrated acids or halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various conditions due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its α-adrenergic blocking activity is attributed to its ability to bind to α-adrenergic receptors, inhibiting their function. The compound’s spasmolytic and hepatoprotective effects are likely mediated through its interaction with other cellular pathways and enzymes .
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.
1,4-Benzodioxane-2-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and biological activity.
2-Methyl-2,3-dihydro-1,4-benzodioxine: Similar but lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHOGACXXHTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405084 | |
Record name | 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-87-1 | |
Record name | 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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